![molecular formula C14H18ClNO4 B2530504 N-[(4-Chlorophenyl)methyl]-N-Boc-glycine CAS No. 1182070-86-5](/img/structure/B2530504.png)
N-[(4-Chlorophenyl)methyl]-N-Boc-glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-Chlorophenyl)methyl]-N-Boc-glycine, also known as 4-CPG, is a chemical compound that has been widely used in scientific research. It belongs to the class of amino acid derivatives and is commonly used as a building block for the synthesis of various peptides and proteins.
Mécanisme D'action
The mechanism of action of N-[(4-Chlorophenyl)methyl]-N-Boc-glycine is not fully understood. However, it is believed that it acts as a prodrug that is converted into its active form by enzymatic cleavage of the Boc group. The active form of N-[(4-Chlorophenyl)methyl]-N-Boc-glycine is thought to inhibit the activity of enzymes involved in the biosynthesis of various peptides and proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[(4-Chlorophenyl)methyl]-N-Boc-glycine are dependent on the specific peptide or protein that it is used to synthesize. However, studies have shown that N-[(4-Chlorophenyl)methyl]-N-Boc-glycine can inhibit the activity of enzymes involved in the biosynthesis of various peptides and proteins, leading to a decrease in their production. This can have a wide range of effects on cellular processes, including cell growth, differentiation, and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[(4-Chlorophenyl)methyl]-N-Boc-glycine in lab experiments is its high purity and stability. It is also relatively easy to synthesize and can be used to synthesize a wide range of peptides and proteins. However, one of the limitations of using N-[(4-Chlorophenyl)methyl]-N-Boc-glycine is its potential toxicity. It has been shown to have cytotoxic effects on certain cell lines, and caution should be taken when using it in lab experiments.
Orientations Futures
There are several future directions for the use of N-[(4-Chlorophenyl)methyl]-N-Boc-glycine in scientific research. One direction is the synthesis of peptides and proteins with novel properties and potential therapeutic applications. Another direction is the development of new methods for the synthesis of N-[(4-Chlorophenyl)methyl]-N-Boc-glycine and its derivatives. Additionally, further studies are needed to fully understand the mechanism of action of N-[(4-Chlorophenyl)methyl]-N-Boc-glycine and its potential toxicity.
Méthodes De Synthèse
The synthesis of N-[(4-Chlorophenyl)methyl]-N-Boc-glycine can be achieved through several methods. One of the most commonly used methods is the reaction of N-Boc-glycine with 4-chlorobenzyl chloride in the presence of a base such as triethylamine. The reaction yields N-[(4-Chlorophenyl)methyl]-N-Boc-glycine as a white crystalline solid with a high purity.
Applications De Recherche Scientifique
N-[(4-Chlorophenyl)methyl]-N-Boc-glycine has been widely used in scientific research as a building block for the synthesis of various peptides and proteins. It has been used to synthesize peptides that have antimicrobial, antiviral, and anticancer properties. It has also been used in the synthesis of peptides that have potential therapeutic applications for Alzheimer's disease, diabetes, and obesity.
Propriétés
IUPAC Name |
2-[(4-chlorophenyl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16(9-12(17)18)8-10-4-6-11(15)7-5-10/h4-7H,8-9H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJUZTHRLMLJARW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CC=C(C=C1)Cl)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-Chlorophenyl)methyl]-N-Boc-glycine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

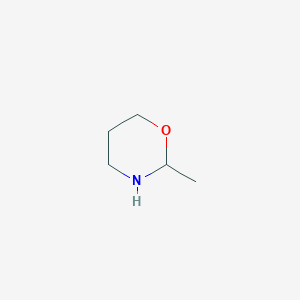
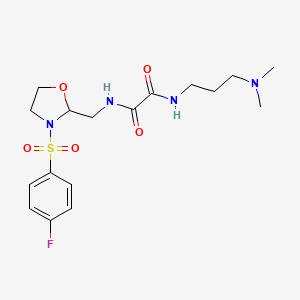

![(2S)-2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-5-carboxylic acid](/img/structure/B2530426.png)
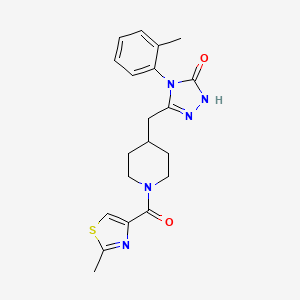
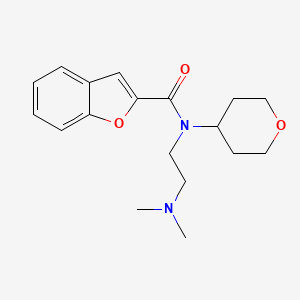
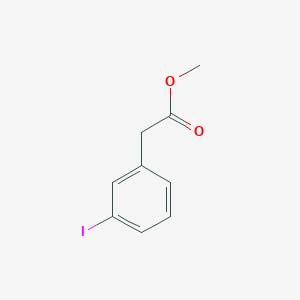


![(3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanamine](/img/structure/B2530440.png)
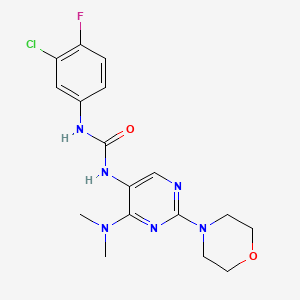
![3-{4-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]phenyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2530442.png)

![Cyclopropyl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2530444.png)